molecular formula C20H20N4O5 B2463475 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone CAS No. 349091-89-0

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

Cat. No.: B2463475
CAS No.: 349091-89-0
M. Wt: 396.403
InChI Key: GKSIRIJOVFCKTL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
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Scientific Research Applications

Cinnarizinium 3,5-dinitrosalicylate

This compound, related to 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, is known for its unique molecular structure. The deprotonation of the carboxylic acid group on the phenolic hydroxy group leads to interesting molecular interactions. The diazacyclohexane ring, adopting a chair conformation, is part of a structure involving intramolecular and intermolecular hydrogen bonds, contributing to the formation of layered molecular assemblies perpendicular to the crystallographic a-axis (Dayananda et al., 2012).

Ionic Polymers and π-Conjugation

A significant application of derivatives related to this compound is in the field of polymer science. The ring-opening copolymerization of certain pyridinium salts with piperazine results in ionic polymers. These polymers exhibit an expanded π-conjugation system due to through-space interaction within the piperazinium ring. The π-electron delocalization and the stepwise conversion of the piperazinium ring from the boat to chair form impact the π-conjugation length, offering insights into the design of polymers with tailored electronic properties (Yamaguchi et al., 2008).

Anticancer Activity of Diazeniumdiolates

Compounds structurally similar to this compound, like O-arylated diazeniumdiolates, have shown broad-spectrum anti-cancer activity. They are activated by glutathione-S-transferase to release nitric oxide, inducing cytotoxic effects. The dual action, involving both GST/NO-related and other pathways, along with the selectivity for tumor cells while sparing normal tissues, underscores their potential in cancer therapy (Keefer, 2010).

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c25-20(17-13-18(23(26)27)15-19(14-17)24(28)29)22-11-9-21(10-12-22)8-4-7-16-5-2-1-3-6-16/h1-7,13-15H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSIRIJOVFCKTL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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